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molecular formula C12H16BrNO B8590502 3-Bromo-2'-ethyl-6'-methylpropionanilide

3-Bromo-2'-ethyl-6'-methylpropionanilide

Cat. No. B8590502
M. Wt: 270.17 g/mol
InChI Key: OXCRLLANEWZJPQ-UHFFFAOYSA-N
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Patent
US04237068

Procedure details

In a glass-stoppered bottle, a solution of 2-ethyl-6-methylaniline (15.0 g, 0.111 mole) in glacial acetic acid (95 ml) was cooled to 13° C. and 3-bromo-propionyl chloride (21.1 g, 0.122 mole) was added. The mixture was mixed and was combined immediately with a cooled (3° C.) solution of sodium acetate trihydrate (36.9 g) in water (150 ml). The mixture was shaken vigorously for 30 min. The white product that formed was filtered off, washed carefully with water, and dried. This product, i.e., 3-bromo-2'-ethyl-6'-methylpropionanilide (27.4 g, 91%), melted at 149°-150° C. and was sufficiently pure for the next step.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
21.1 g
Type
reactant
Reaction Step Two
Quantity
36.9 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:4]=1[NH2:5])[CH3:2].[Br:11][CH2:12][CH2:13][C:14](Cl)=[O:15].O.O.O.C([O-])(=O)C.[Na+]>C(O)(=O)C.O>[Br:11][CH2:12][CH2:13][C:14]([NH:5][C:4]1[C:6]([CH3:10])=[CH:7][CH:8]=[CH:9][C:3]=1[CH2:1][CH3:2])=[O:15] |f:2.3.4.5.6|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C(C)C1=C(N)C(=CC=C1)C
Name
Quantity
95 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
21.1 g
Type
reactant
Smiles
BrCCC(=O)Cl
Step Three
Name
Quantity
36.9 g
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was shaken vigorously for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was mixed
CUSTOM
Type
CUSTOM
Details
The white product that formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed carefully with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrCCC(=O)NC1=C(C=CC=C1C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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